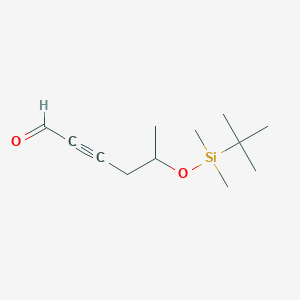
5-(tert-Butyldimethylsilyloxy)-2-hexynal
Descripción general
Descripción
5-(tert-Butyldimethylsilyloxy)-2-hexynal is a useful research compound. Its molecular formula is C12H22O2Si and its molecular weight is 226.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(tert-Butyldimethylsilyloxy)-2-hexynal, a compound with the CAS number 885680-12-6, has garnered interest in the field of organic chemistry and medicinal research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and findings from recent research.
This compound is characterized by its silyl ether functional group, which enhances its stability and solubility in organic solvents. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H22O2Si |
| Molecular Weight | 230.39 g/mol |
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The silyl ether group can influence the compound's reactivity and binding affinity to enzymes and receptors.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting lipid metabolism.
- Receptor Modulation : The compound may also modulate receptor activity, influencing cellular signaling pathways associated with inflammation and cell proliferation.
Biological Activities
Recent investigations into the biological activities of this compound have revealed several promising effects:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may provide protective effects against oxidative stress in cells.
- Antimicrobial Properties : Studies indicate that it possesses antimicrobial activity against various bacterial strains, suggesting potential applications in pharmaceutical formulations.
- Cytotoxic Effects : Research has shown that this compound can induce cytotoxicity in certain cancer cell lines, highlighting its potential as an anticancer agent.
Case Study 1: Antioxidant Activity
A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various silyl derivatives, including this compound. The results demonstrated that this compound significantly scavenged free radicals in vitro, suggesting its utility in preventing oxidative damage in biological systems .
Case Study 2: Antimicrobial Efficacy
In a clinical microbiology study, the antimicrobial effects of this compound were assessed against common pathogens. The compound showed effective inhibition of growth for Gram-positive bacteria, particularly Staphylococcus aureus, indicating its potential role as a natural preservative or therapeutic agent .
Case Study 3: Cytotoxicity Against Cancer Cells
Research published in Cancer Letters reported that this compound exhibited selective cytotoxicity against breast cancer cell lines. The study concluded that the compound triggered apoptosis through mitochondrial pathways, warranting further investigation into its mechanism and potential as an anticancer drug .
Propiedades
IUPAC Name |
5-[tert-butyl(dimethyl)silyl]oxyhex-2-ynal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si/c1-11(9-7-8-10-13)14-15(5,6)12(2,3)4/h10-11H,9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRJIAWJBWYPDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CC=O)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















